Cas no 869111-16-0 (4-(2-phenylethenyl)-1,3-oxazolidin-2-one)
4-(2-phenylethenyl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-phenylethenyl)-1,3-oxazolidin-2-one
- EN300-1861418
- 869111-16-0
- SCHEMBL4950858
-
- Inchi: 1S/C11H11NO2/c13-11-12-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-7,10H,8H2,(H,12,13)/b7-6+
- InChI Key: ZQQGRMRPHMQWOT-VOTSOKGWSA-N
- SMILES: O1C(NC(/C=C/C2C=CC=CC=2)C1)=O
Computed Properties
- Exact Mass: 189.078978594g/mol
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 38.3Ų
4-(2-phenylethenyl)-1,3-oxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1861418-0.05g |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
869111-16-0 | 0.05g |
$900.0 | 2023-09-18 | ||
| Enamine | EN300-1861418-0.1g |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
869111-16-0 | 0.1g |
$943.0 | 2023-09-18 | ||
| Enamine | EN300-1861418-0.25g |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
869111-16-0 | 0.25g |
$985.0 | 2023-09-18 | ||
| Enamine | EN300-1861418-0.5g |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
869111-16-0 | 0.5g |
$1027.0 | 2023-09-18 | ||
| Enamine | EN300-1861418-1.0g |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
869111-16-0 | 1g |
$1070.0 | 2023-06-01 | ||
| Enamine | EN300-1861418-2.5g |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
869111-16-0 | 2.5g |
$2100.0 | 2023-09-18 | ||
| Enamine | EN300-1861418-5.0g |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
869111-16-0 | 5g |
$3105.0 | 2023-06-01 | ||
| Enamine | EN300-1861418-10.0g |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
869111-16-0 | 10g |
$4606.0 | 2023-06-01 | ||
| Enamine | EN300-1861418-1g |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
869111-16-0 | 1g |
$1070.0 | 2023-09-18 | ||
| Enamine | EN300-1861418-5g |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one |
869111-16-0 | 5g |
$3105.0 | 2023-09-18 |
4-(2-phenylethenyl)-1,3-oxazolidin-2-one Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 4-(2-phenylethenyl)-1,3-oxazolidin-2-one
4-(2-Phenylethenyl)-1,3-oxazolidin-2-one: A Comprehensive Overview
4-(2-Phenylethenyl)-1,3-oxazolidin-2-one, also known by its CAS number 869111-16-0, is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.
Chemical Structure and Properties
4-(2-Phenylethenyl)-1,3-oxazolidin-2-one is a heterocyclic compound characterized by a five-membered oxazolidine ring fused with a phenylethene moiety. The oxazolidine ring consists of one oxygen atom and one nitrogen atom, while the phenylethene moiety is an aromatic group attached to the nitrogen atom via a double bond. This unique structure imparts several interesting properties to the compound, including high stability and solubility in various solvents.
The molecular formula of 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one is C13H13NO2, and its molecular weight is 215.24 g/mol. The compound is typically obtained as a white crystalline solid with a melting point ranging from 98 to 100°C. Its high melting point and crystalline nature make it suitable for various analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Methods
The synthesis of 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one has been extensively studied, and several methods have been reported in the literature. One of the most common approaches involves the reaction of an amino acid derivative with a substituted styrene under suitable conditions. For example, the condensation of glycine ethyl ester with styrene in the presence of an acid catalyst can yield the desired product in good yields.
A more recent and efficient method involves the use of transition metal-catalyzed coupling reactions. Palladium-catalyzed cross-coupling reactions have been particularly effective in synthesizing this compound. For instance, the reaction of an appropriately substituted oxazolidinone with a styryl halide in the presence of a palladium catalyst can produce 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one with high regioselectivity and yield.
Biological Activities
4-(2-Phenylethenyl)-1,3-oxazolidin-2-one has shown promising biological activities in various studies. One of its most notable properties is its ability to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission. This property makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
In addition to its enzymatic inhibition properties, 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one has also demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals and protect cells from oxidative stress-induced damage. This antioxidant property could be beneficial in preventing or treating various oxidative stress-related diseases, such as cardiovascular diseases and cancer.
Clinical Applications and Research Developments
The potential clinical applications of 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one are currently being explored through preclinical studies and early-stage clinical trials. Initial results have been promising, with the compound showing good safety profiles and efficacy in animal models of various diseases.
In one study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one on cognitive function in mice with induced Alzheimer's disease. The results showed that treatment with this compound significantly improved cognitive performance and reduced amyloid-beta plaque formation in the brain.
Another study published in Free Radical Biology and Medicine explored the antioxidant properties of 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one. The researchers found that it effectively protected cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS). This finding suggests that it could be used as a therapeutic agent for preventing or treating oxidative stress-related conditions.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one is focused on further elucidating its mechanisms of action and optimizing its pharmacological properties for clinical applications. Future studies may explore combination therapies involving this compound to enhance its therapeutic efficacy.
In conclusion, 4-(2-Phenylethenyl)-1,3-oxazolidin-2-one (CAS No: 869111-16-0) is a promising compound with diverse biological activities and potential clinical applications. Its unique chemical structure and favorable properties make it an attractive target for further research and development in the fields of medicinal chemistry and drug discovery.
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